

Comparative Teratogenicity of 4-Pentyloic Acid Analogues: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Pentyloic acid

Cat. No.: B122968

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the teratogenic effects of **4-pentyloic acid** analogues, with a focus on their relationship to the known teratogen, valproic acid (VPA). The information is supported by experimental data from in vivo studies.

Executive Summary

Valproic acid (VPA), a widely used antiepileptic drug, is a known human teratogen, capable of causing major congenital malformations, most notably neural tube defects such as spina bifida. [1] This has spurred research into its analogues to identify compounds with retained therapeutic activity but reduced teratogenic potential. This guide focuses on **4-pentyloic acid** and its derivatives, which are structurally related to VPA. The primary measure of teratogenicity discussed is the induction of exencephaly (a severe neural tube defect) in mouse models, a well-established indicator of teratogenic risk. The data presented demonstrates a clear structure-activity relationship, where modifications to the chemical structure of these analogues significantly alter their teratogenic potency. A key mechanism underlying the teratogenicity of VPA and its analogues is the inhibition of histone deacetylases (HDACs), which plays a crucial role in embryonic development.[2][3][4]

Quantitative Comparison of Teratogenicity

The following table summarizes the teratogenic effects of various **4-pentyloic acid** analogues and related compounds, primarily assessed by the incidence of exencephaly in NMRI mice following a single administration on day 8 of gestation.

Compound	Dose (mmol/kg)	Route of Administration	Incidence of Exencephaly (%)	Embryo lethality (%)	Reference
Valproic Acid (VPA)	3	Intraperitoneal	53	52	[5]
4-Pentenoic Acid	~3.1 (600 mg/kg)	Subcutaneous	0	Not specified	[6]
(S)-(-)-2-n-Propyl-4-pentenoic acid (S-4-en-VPA)	Not specified	Intraperitoneal	~4 times higher than R-enantiomer	Significantly higher than R-enantiomer	[7]
(R)-(+)-2-n-Propyl-4-pentenoic acid (R-4-en-VPA)	Not specified	Intraperitoneal	Lower than S-enantiomer	Lower than S-enantiomer	[7]
Valpromide (VPD)	3	Intraperitoneal	6	Not significantly changed	[5]
Valnoctic Acid (VCA)	3	Intraperitoneal	1	Not significantly changed	[5]
Valnoctamide (VCD)	3	Intraperitoneal	1	Not significantly changed	[5]
Valnoctamide (VCD)	1.8	Intraperitoneal	Significantly lower than VPA	Not specified	[8]
Valnoctamide (VCD)	2.7	Intraperitoneal	Significantly lower than	Not specified	[8]

VPA					
2-en-VPA	~3.1 (600 mg/kg)	Subcutaneously	0	Not specified	[6]
n-Octanoic Acid	~3.1 (600 mg/kg)	Subcutaneously	0	Slightly increased resorption	[6]
Ethosuximide	~3.1 (600 mg/kg)	Subcutaneously	0	Slightly increased resorption	[6]

Experimental Protocols

The primary experimental model cited in this guide for assessing the teratogenicity of **4-pentynoic acid** analogues is the NMRI (Naval Medical Research Institute) mouse exencephaly assay.

Mouse Strain:

NMRI mice are commonly used for teratogenicity studies. Some studies also utilize Swiss Vancouver (SWV) mice.[8]

Animal Husbandry:

Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.

Mating and Gestation:

Female mice are mated with males, and the day of vaginal plug detection is designated as day 0 of gestation.

Compound Administration:

- Route: Test compounds are typically administered as a single injection, either intraperitoneally (i.p.) or subcutaneously (s.c.).[5][6]

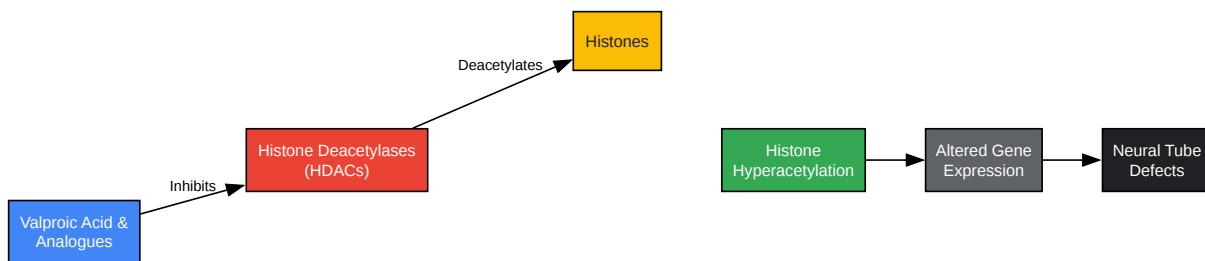
- Timing: The administration is critically timed to coincide with the period of neural tube closure in the mouse embryo, which is on day 8 of gestation.[5][7]
- Dosage: Doses are usually calculated based on millimoles per kilogram (mmol/kg) of body weight to allow for molar comparisons between different compounds.[5][8] A vehicle control group (e.g., saline or the solvent used to dissolve the compounds) is always included.

Assessment of Teratogenicity:

- Endpoint: The primary teratogenic endpoint is the presence of exencephaly, a severe neural tube defect where the brain is located outside the skull.
- Evaluation: On day 18 of gestation, pregnant females are euthanized, and the uteri are examined. The number of implantations, resorptions (embryonic deaths), and live and dead fetuses are recorded.[8]
- Analysis: Live fetuses are examined for gross malformations, particularly exencephaly. Fetal weight is also often measured as an indicator of developmental toxicity.[5][8]

Mechanism of Teratogenicity and Signaling Pathways

The teratogenic effects of valproic acid and its analogues are strongly linked to their ability to inhibit histone deacetylases (HDACs).[2][3][4]

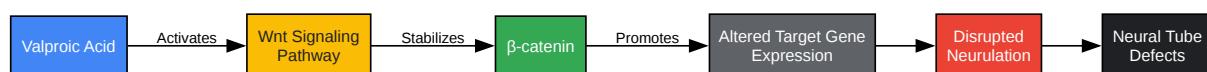


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Caption: Inhibition of HDAC by VPA analogues leads to histone hyperacetylation and altered gene expression, resulting in neural tube defects.

HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA and its teratogenic analogues cause an accumulation of acetylated histones (hyperacetylation).^[4] This alters the expression of genes crucial for normal embryonic development, including those involved in neural tube closure, ultimately leading to defects like exencephaly. Studies have shown a quantitative correlation between the HDAC inhibitory potency of VPA derivatives and their teratogenic potential in mice.^[2]

Furthermore, the Wnt signaling pathway, which is critical for embryonic patterning and neural development, has been implicated in VPA-induced teratogenicity.^{[9][10]}



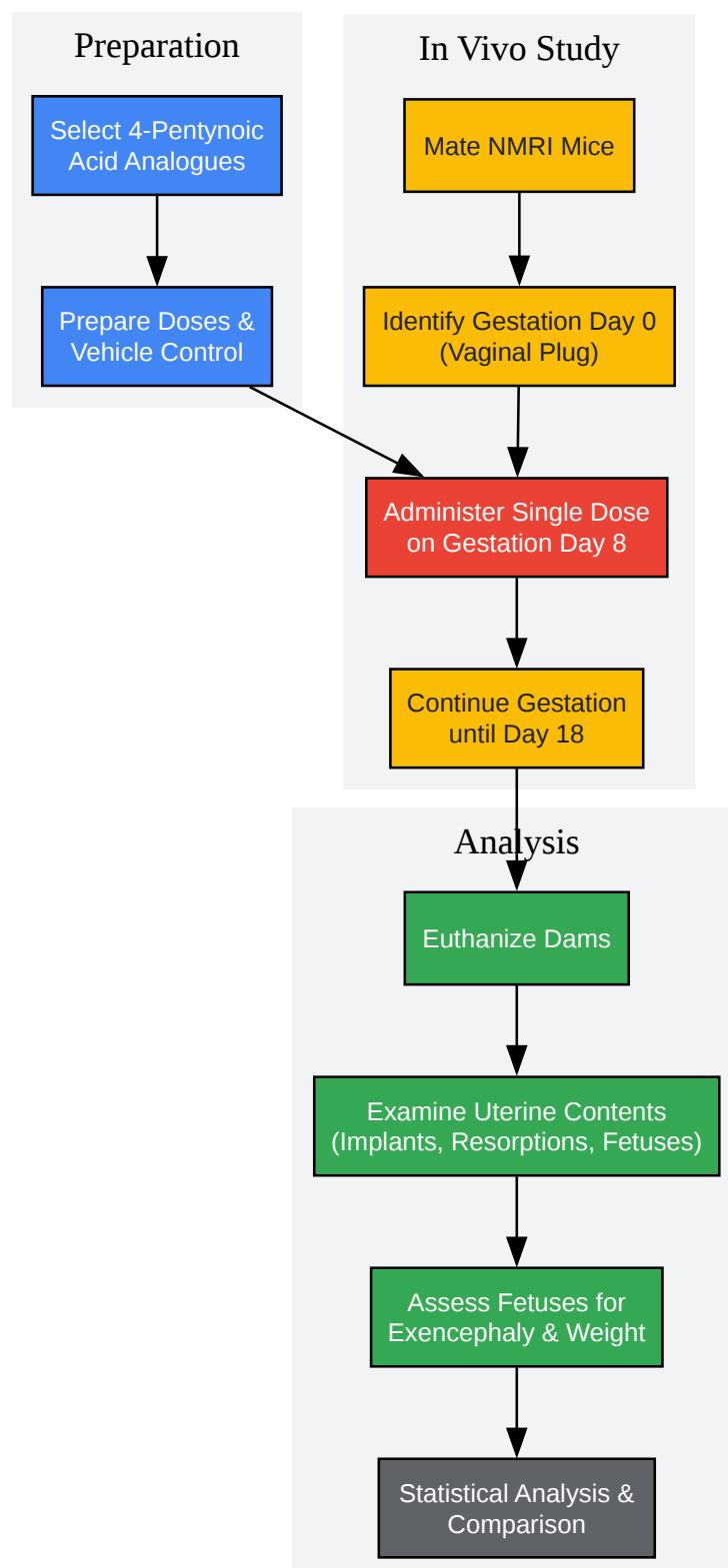
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Caption: VPA activates the Wnt signaling pathway, leading to disrupted neurulation and neural tube defects.

VPA has been shown to activate the canonical Wnt pathway, leading to the stabilization and nuclear accumulation of β -catenin.^{[9][10]} This aberrant activation disrupts the precise regulation of gene expression required for proper neural tube closure.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the comparative teratogenicity of **4-pentynoic acid** analogues.



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Caption: Workflow for in vivo teratogenicity testing of **4-pentynoic acid** analogues in mice.

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